molecular formula C22H22N4O4S B11167491 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11167491
M. Wt: 438.5 g/mol
InChI Key: UUIRTKFDDKBOPL-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22N4O4S/c1-26-15(12-13-16(29-2)8-9-17(30-3)20(13)26)21(28)23-11-10-19(27)25-22-24-14-6-4-5-7-18(14)31-22/h4-9,12H,10-11H2,1-3H3,(H,23,28)(H,24,25,27)

InChI Key

UUIRTKFDDKBOPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial properties against various strains of bacteria.

    Medicine: Explored for its potential anticancer activity, particularly against certain types of tumors.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual functionality, combining the properties of both benzothiazole and indole moieties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is C${17}$H${18}$N${4}$O${3}$S. The compound features a unique structural arrangement that includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Indole framework : Commonly found in many natural products and pharmaceuticals.
  • Carboxamide functional group : Implicated in enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, including nucleophilic substitutions and condensation reactions. The following general steps outline the synthetic pathway:

  • Formation of the benzothiazole derivative : This involves reacting appropriate precursors under controlled conditions.
  • Coupling with indole derivatives : The benzothiazole is then coupled with an indole framework to form the core structure.
  • Carboxamide formation : Finally, the introduction of the carboxamide group is achieved through acylation reactions.

The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Potential

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit various enzymes involved in cancer cell proliferation and survival pathways:

Compound TypeActivityIC$_{50}$ (µM)
Benzothiazole derivativesAnticancerVaries (5.80 - 40.80)
Indole derivativesCytotoxicityVaries (11.20 - 59.61)

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in cellular signaling pathways:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating neurodegenerative diseases such as Alzheimer's.
  • Protein Kinases : Targeting these enzymes can disrupt cancer cell signaling.

Studies have reported IC$_{50}$ values for related compounds ranging from 5.80 µM to 42.60 µM against AChE, indicating promising inhibitory effects compared to standard drugs like Donepezil .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole and indole derivatives in various biological assays:

  • In vitro Studies : Compounds similar to this compound showed significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
    • Example results:
      • A549 cell line: IC$_{50}$ = 11.20 µM
      • MCF7 cell line: IC$_{50}$ = 15.73 µM
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways.

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